The synthesis of I-CBP 112 involves several key steps that leverage the benzo-oxazepine core structure, which was identified through a series of structure-activity relationship studies. The compound exhibits a high binding affinity to the bromodomains of CBP and p300, with dissociation constants measured at approximately 151 nM and 167 nM, respectively . The synthetic route typically includes the formation of the oxazepine ring followed by modifications to enhance selectivity and potency against the target bromodomains.
I-CBP 112 has a molecular formula of C27H36N2O5 and a molecular weight of 468.59 g/mol. The compound features a complex structure that includes an oxazepine ring, multiple methoxy groups, and an amide linkage, contributing to its ability to mimic acetyl-lysine residues.
COC(C(OC)=C1)=CC=C1C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2
Crystallographic studies have shown that I-CBP 112 binds to the bromodomain with an induced fit mechanism, causing conformational changes that enhance its binding affinity .
I-CBP 112 primarily functions by inhibiting the interaction between acetylated lysines on histones and bromodomains. This inhibition is crucial for disrupting transcriptional activation mediated by CBP and p300.
The mechanism of action of I-CBP 112 involves its selective inhibition of CBP/p300 bromodomains, which play essential roles in mediating transcriptional activation through their interaction with acetylated lysines on histones.
I-CBP 112 exhibits several notable physical and chemical properties:
These properties make I-CBP 112 suitable for laboratory research applications focused on epigenetic regulation and cancer therapeutics .
I-CBP 112 has shown promise in various scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: